molecular formula C8H14BrN3O B13632029 4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine

4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine

Cat. No.: B13632029
M. Wt: 248.12 g/mol
InChI Key: SUMWAWXIRQRWJU-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethoxypropyl group at the 1st position, and an amine group at the 3rd position. The molecular formula of this compound is C8H14BrN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated at the 4th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group is introduced at the 1st position through an alkylation reaction using an appropriate alkylating agent.

    Amination: Finally, the amine group is introduced at the 3rd position through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often require a base and are conducted in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-ethoxypropyl)-3-nitro-1H-pyrazole: Similar structure but with a nitro group at the 3rd position instead of an amine group.

    1-Bromo-4-(3-ethoxypropyl)benzene: Similar structure but with a benzene ring instead of a pyrazole ring.

Uniqueness

4-Bromo-1-(3-ethoxypropyl)-1h-pyrazol-3-amine is unique due to the presence of both an ethoxypropyl group and an amine group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

4-bromo-1-(3-ethoxypropyl)pyrazol-3-amine

InChI

InChI=1S/C8H14BrN3O/c1-2-13-5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

SUMWAWXIRQRWJU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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